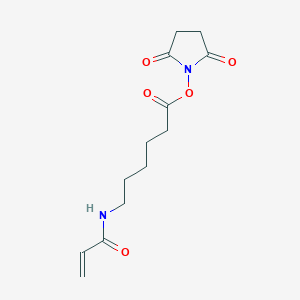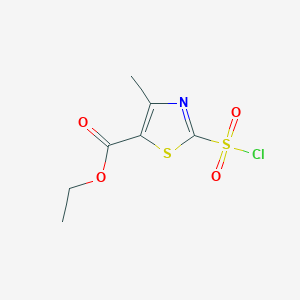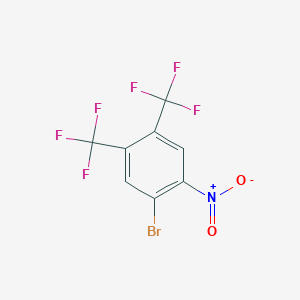
2-(Trifluormethoxy)benzamidoxim
Übersicht
Beschreibung
2-(Trifluoromethoxy)benzamidoxime is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a benzamidoxime structure.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethoxy)benzamidoxime has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of oxadiazoles and other heterocyclic compounds.
Biology: Employed in fluorescence derivatization reactions to quantify biological molecules such as uracil.
Medicine: Investigated for its potential pharmacological properties, including its role in drug development.
Industry: Utilized in manufacturing processes to improve product quality and efficiency
Biochemische Analyse
Biochemical Properties
2-(Trifluoromethoxy)benzamidoxime plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a suitable reactant in fluorescence deriving reactions, which are widely used to quantify uracil . Additionally, 2-(Trifluoromethoxy)benzamidoxime may be used as a reactant in the synthesis of oxadiazoles . These interactions highlight the compound’s versatility and potential in biochemical research.
Cellular Effects
2-(Trifluoromethoxy)benzamidoxime exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used as a fluorogenic agent in the quantification of orotic acid by spectrofluorometric methods in human biological specimens
Molecular Mechanism
The molecular mechanism of 2-(Trifluoromethoxy)benzamidoxime involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s amidoxime functional group plays a key role in these interactions, facilitating binding with target biomolecules . This binding can result in the modulation of enzymatic activity and subsequent alterations in cellular functions, highlighting the compound’s potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Trifluoromethoxy)benzamidoxime can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Trifluoromethoxy)benzamidoxime is stable under certain conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for optimizing its use in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(Trifluoromethoxy)benzamidoxime vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks. Studies in animal models provide valuable insights into the compound’s dosage-dependent effects and help guide its safe and effective use.
Metabolic Pathways
2-(Trifluoromethoxy)benzamidoxime is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic pathways include phase I and phase II reactions, which involve oxidation, reduction, and conjugation processes . These metabolic reactions are essential for the compound’s biotransformation and elimination from the body, impacting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of 2-(Trifluoromethoxy)benzamidoxime within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
2-(Trifluoromethoxy)benzamidoxime exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its role in modulating cellular processes and achieving desired biochemical outcomes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)benzamidoxime typically involves the reaction of 2-(Trifluoromethoxy)benzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production of 2-(Trifluoromethoxy)benzamidoxime follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Trifluoromethoxy)benzamidoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazoles.
Reduction: Reduction reactions can convert the amidoxime group to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxadiazoles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethoxy)benzamidoxime involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amidoxime group can form hydrogen bonds with target proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethoxy)benzamidoxime
- 2-(Trifluoromethyl)benzamidoxime
- 4-(Trifluoromethyl)benzamidoxime
Comparison: 2-(Trifluoromethoxy)benzamidoxime is unique due to the position of the trifluoromethoxy group, which significantly impacts its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties that make it suitable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-4-2-1-3-5(6)7(12)13-14/h1-4,14H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHGHEPVWUOJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N/O)/N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














